4-tert-Butylphenyl salicylate CAS number 87-18-3 properties
4-tert-Butylphenyl salicylate CAS number 87-18-3 properties
An In-depth Technical Guide to 4-tert-Butylphenyl Salicylate (CAS 87-18-3)
Introduction
4-tert-Butylphenyl salicylate, with the CAS Registry Number 87-18-3, is an aromatic organic compound.[1] It is structurally defined as the ester of salicylic acid and 4-tert-butylphenol.[1] Also known by synonyms such as Salicylic Acid 4-tert-Butylphenyl Ester and TBS, this compound is notable for its application as a light absorber, particularly in plastics intended for food packaging.[1] Its primary function is to protect materials from degradation by absorbing ultraviolet (UV) radiation.[1][2] This document provides a comprehensive overview of its properties, synthesis, and safety profile for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
4-tert-Butylphenyl salicylate is a white crystalline powder with a slight odor resembling salol.[1][2] It is practically insoluble in water but shows significant solubility in various organic solvents.[2][3]
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 87-18-3 | [1] |
| Molecular Formula | C₁₇H₁₈O₃ | [1] |
| Molecular Weight | 270.32 g/mol | [1][4] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Melting Point | 62-64 °C | [1][2] |
| Boiling Point | 367-368 °C (estimated) | [5] |
| Density | 1.1141 g/cm³ (rough estimate) | [3] |
| Flash Point | 146.3 °C (estimated) | [5] |
| pKa | 7.93 ± 0.30 (Predicted) | [3] |
| logP (o/w) | 4.708 (estimated) | [5] |
Table 2: Solubility Data
| Solvent | Solubility (w/w %) | Reference |
| Water | < 0.1% | [1][2] |
| Anhydrous Ethanol | 79% | [1][2] |
| Ethyl Acetate | 153% | [1][2] |
| Methyl Ethyl Ketone | 197% | [1][2] |
| Toluene | 158% | [1][2] |
| Stoddard Solvent | 39% | [1] |
Synthesis of 4-tert-Butylphenyl Salicylate
The primary method for synthesizing 4-tert-Butylphenyl salicylate involves the esterification of salicylic acid with 4-tert-butylphenol.[1][2] This reaction is typically facilitated by the presence of a dehydrating agent or catalyst such as phosphorus oxychloride (POCl₃).[1][2]
Experimental Protocol: Esterification of Salicylic Acid
Objective: To synthesize 4-tert-Butylphenyl Salicylate via esterification.
Materials:
-
Salicylic Acid
-
4-tert-Butylphenol
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable solvent)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel with reflux condenser and stirring mechanism
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine salicylic acid and 4-tert-butylphenol in equimolar amounts. Add a solvent such as toluene to facilitate the reaction.
-
Catalyst Addition: Slowly add phosphorus oxychloride to the reaction mixture under stirring. The addition should be controlled to manage any exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for a period of 3 to 10 hours.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
Neutralization and Washing: Wash the organic layer sequentially with a sodium carbonate solution to neutralize any remaining acidic components, followed by washing with a saturated brine solution until the aqueous layer is neutral.[6]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation to yield 4-tert-Butylphenyl Salicylate.[6]
Caption: Synthesis workflow for 4-tert-Butylphenyl Salicylate.
Applications
The primary application of 4-tert-Butylphenyl salicylate is as a UV absorber.[2] It exhibits maximum light absorption in the 290-330 nm range, which corresponds to the UVB and part of the UVA spectrum.[1] This property makes it valuable for stabilizing plastics and preventing them from degrading when exposed to sunlight. It is used in materials like PVC, polyethylene, and polyurethane, often at concentrations of 0.2-1.5 parts.[2] It has also been approved as an indirect food additive for use in adhesives and components of coatings.[5]
Caption: Logical relationship of properties to application.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of 4-tert-Butylphenyl salicylate.
Table 3: Spectroscopic Data
| Technique | Key Peaks / Shifts | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.56 (s, 1H, OH), 8.08-8.06 (m, 1H, Ar-H), 7.47-7.45 (m, 2H, Ar-H), 7.14-7.12 (m, 2H, Ar-H), 7.04-6.96 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) | [4] |
| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 169.14, 162.26, 149.30, 147.81, 136.39, 130.37, 126.53, 120.98, 119.43, 117.84, 111.98, 34.55, 31.41 | [4] |
| Mass Spectrometry (GC-MS) | m/z: 270 (M+), 135, 121 | [4] |
| Infrared (IR) Spectrum | Data available from NIST WebBook | [7] |
Safety and Toxicology
4-tert-Butylphenyl salicylate is considered moderately toxic by ingestion.[2][3] The oral LD50 in mice is reported as 2900 mg/kg.[5] Safety data sheets indicate that it can cause skin and serious eye irritation. When heated to decomposition, it may emit acrid smoke and irritating fumes.[2][3]
Table 4: Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 | 2900 mg/kg | Mouse | Oral | [5] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[8]
-
Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.
-
First Aid:
-
Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.
References
- 1. 4-tert-Butylphenyl Salicylate [drugfuture.com]
- 2. 4-tert-Butylphenyl Salicylate | 87-18-3 [chemicalbook.com]
- 3. 4-tert-Butylphenyl Salicylate CAS#: 87-18-3 [m.chemicalbook.com]
- 4. p-tert-Butylphenyl salicylate | C17H18O3 | CID 66597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-tert-butyl phenyl salicylate, 87-18-3 [thegoodscentscompany.com]
- 6. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 7. p-tert-Butylphenylsalicylate [webbook.nist.gov]
- 8. chemicalbook.com [chemicalbook.com]
